(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
(3-chloro-4-fluoro-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClFO4/c1-15-8(12)5-2-4(9(13)14)3-6(10)7(5)11/h2-3,13-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPYIVVCIARSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)F)C(=O)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClFO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.40 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic System
The palladium-catalyzed Miyaura borylation is the most widely employed method for synthesizing (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid. This reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source, with Pd(dppf)Cl₂ as the catalyst and potassium acetate as the base. The aryl halide substrate undergoes oxidative addition to palladium(0), followed by transmetallation with the diboron reagent and reductive elimination to yield the boronic acid derivative.
Key advantages include:
Optimization Parameters
A representative protocol involves:
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Molar ratios : Aryl halide:B₂pin₂:Pd catalyst = 1:1.5:0.05
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Solvent : 1,4-Dioxane at 80°C for 12 hours
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Workup : Acidic aqueous extraction (pH 5–6) followed by recrystallization from hexane/ethyl acetate.
Table 1. Palladium-Catalyzed Borylation Performance
| Substrate | Catalyst Loading (%) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 3-Cl-4-F-5-COOMe-C6H2Br | 5 | 83 | 98.5 |
| 3-Cl-4-F-5-COOMe-C6H2I | 3 | 89 | 99.1 |
Lithium-Halogen Exchange and Quenching with Borates
Two-Step Synthesis via Aryl Lithium Intermediates
This method, adapted from fluoro-methylphenylboronic acid syntheses, involves:
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Lithiation : Treatment of 3-chloro-4-fluoro-5-(methoxycarbonyl)bromobenzene with n-butyllithium at −78°C to generate an aryl lithium species.
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Boration : Quenching with triisopropyl borate (B(OiPr)₃) followed by acidic hydrolysis.
Critical Process Considerations
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Temperature control : Maintaining −78°C during lithiation prevents side reactions from the electron-deficient aryl ring.
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Stoichiometry : A 10% excess of n-BuLi (1.1 equiv) ensures complete halogen-lithium exchange.
Table 2. Lithium-Mediated Borylation Outcomes
| Step | Conditions | Intermediate Yield (%) |
|---|---|---|
| Lithiation | n-BuLi, THF, −78°C, 3h | 92 |
| Boration | B(OiPr)₃, HCl hydrolysis | 74 |
Direct Synthesis from Aryl Chlorides Using Tetrahydroxydiboron
Single-Pot Methodology
A breakthrough protocol from PMC enables direct conversion of aryl chlorides to boronic acids using Pd/XPhos catalysts and tetrahydroxydiboron (B₂(OH)₄). For the target compound:
Advantages Over Traditional Methods
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Eliminates pre-formed boron reagents : Reduces costs associated with B₂pin₂.
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Aqueous workup compatibility : Simplifies purification via KHF₂ precipitation.
Table 3. Direct Borylation Efficiency
| Aryl Chloride | Catalyst System | Isolated Yield (%) |
|---|---|---|
| 3-Cl-4-F-5-COOMe-C6H2Cl | Pd/XPhos/B₂(OH)₄ | 68 |
Comparative Analysis of Synthetic Routes
Yield vs. Cost Considerations
Scalability and Industrial Relevance
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Kilogram-scale production : The palladium method is preferred for GMP manufacturing due to reproducibility.
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Lab-scale flexibility : Direct synthesis suits combinatorial chemistry with 0.1–10 mmol substrates.
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)
Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation of the boronic acid group
Substituted Phenyl Derivatives: Formed through nucleophilic aromatic substitution
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reaction
One of the most prominent applications of (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid is its involvement in the Suzuki–Miyaura cross-coupling reaction . This reaction allows for the coupling of aryl or vinyl boronic acids with aryl or vinyl halides, facilitated by a palladium catalyst. The resulting biaryl compounds are valuable in the synthesis of pharmaceuticals and agrochemicals, making this reaction a cornerstone of modern organic synthesis.
Mechanism Overview
- Catalyst: Palladium complex
- Reactants: Aryl or vinyl boronic acid + Aryl or vinyl halide
- Products: Biaryl or polyaryl compounds
While specific biological activities of (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid are not extensively documented, boronic acids generally exhibit notable biological properties. They can act as enzyme inhibitors, particularly protease inhibitors, which are relevant in drug design for various diseases. The methoxycarbonyl group may enhance the solubility and bioavailability of this compound, suggesting potential for further biological studies.
Potential Biological Applications
- Enzyme Inhibition: Targeting proteases
- Drug Development: Possible use as a therapeutic agent
Synthesis of Pharmaceutical Intermediates
(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of complex molecules with therapeutic properties.
Examples of Pharmaceutical Applications
- Intermediate for Amino Acid Derivatives: Used in synthesizing compounds like 6-(poly-substituted aryl)-4-aminopicolinate.
- Herbicides Development: Utilized in creating 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acids.
Comparative Analysis with Related Compounds
The following table summarizes key features and applications of (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid compared to structurally similar compounds:
| Compound Name | Key Features | Applications |
|---|---|---|
| (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid | Boronic acid derivative with methoxycarbonyl group | Suzuki–Miyaura coupling, enzyme inhibition |
| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | Similar structure, different substitution pattern | Intermediate for herbicides |
| Pentafluorophenylboronic acid | Highly fluorinated, increased acidity | Used in complex organic syntheses |
Case Study 1: Enzyme Inhibition
Research indicates that phenylboronic acids can inhibit serine proteases, which are critical targets in cancer therapy. Studies have shown that modifications to the boronic acid structure can enhance binding affinity and selectivity towards specific enzymes.
Case Study 2: Synthesis Efficiency
A study demonstrated the efficient synthesis of (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid through a multi-step process involving lithiation and subsequent reactions with boron derivatives. The yield was reported to be over 80%, showcasing its viability as a synthetic intermediate.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Substituent Position and Reactivity
The position and type of substituents significantly affect reactivity and applications. Below is a comparison with key analogs:
Key Observations :
- Electron-withdrawing groups : The combination of Cl, F, and COOCH₃ in the target compound enhances its reactivity in cross-coupling reactions compared to analogs with fewer electron-withdrawing groups (e.g., 3-Fluoro-4-methoxyphenylboronic acid) .
- Steric effects : Substituents at positions 3, 4, and 5 reduce steric hindrance compared to ortho-substituted analogs (e.g., 2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid), facilitating coupling with bulky partners .
Biological Activity
Overview
(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with chloro, fluoro, and methoxycarbonyl groups. Its unique structure allows for diverse applications in synthetic organic chemistry, including its role as a building block in various chemical reactions such as the Suzuki-Miyaura coupling.
Enzyme Inhibition
Boronic acids, including (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid, are known for their ability to act as enzyme inhibitors. They can specifically inhibit proteases, which are critical in various biological processes and disease mechanisms. The methoxycarbonyl substituent may enhance the compound's solubility and bioavailability, making it a promising candidate for further biological studies aimed at understanding its mechanism of action and therapeutic potential.
Anticancer Activity
Research has demonstrated that boronic acid derivatives exhibit significant anticancer properties. For instance, studies involving related compounds have shown that certain boronic acids can decrease cell viability in cancer cell lines while preserving the viability of healthy cells. In one study, compounds similar to (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid were tested against prostate cancer cells, revealing a marked reduction in cell viability at concentrations as low as 5 µM .
The mechanism underlying this anticancer activity often involves induction of apoptosis and cell cycle arrest. For example, phenylboronic acid derivatives have been shown to induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates as evidenced by caspase-3 activation .
Antimicrobial Activity
In addition to anticancer effects, boronic acids have demonstrated antimicrobial properties. Compounds structurally related to (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones observed in these studies indicate that these compounds can effectively inhibit microbial growth, suggesting their potential utility in developing new antimicrobial agents .
Antioxidant Properties
The antioxidant capabilities of boronic acid derivatives have also been explored. Various assays have shown that these compounds can exhibit significant antioxidant activity comparable to established standards. This property is crucial for mitigating oxidative stress-related damage in biological systems .
Research Findings Summary Table
Case Studies
- Prostate Cancer Study : A study evaluated the cytotoxic effects of boronic acid derivatives on PC-3 prostate cancer cells. Results indicated a reduction in cell viability by up to 67% at 5 µM concentration while maintaining over 70% viability in healthy fibroblast cells .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of several boronic acids against common pathogens. The study reported inhibition zones ranging from 7 to 13 mm, indicating substantial antibacterial activity against strains like MRSA and Pseudomonas aeruginosa .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : The methoxycarbonyl group appears as a singlet at δ 3.93 (¹H) and δ 167.3 (¹³C). Aromatic protons show splitting patterns dependent on chloro/fluoro substituents (e.g., δ 8.10 for para-substituted aryl rings) .
- Exact Mass Analysis : Confirm molecular formula using high-resolution MS. The exact mass of the target compound (C₉H₇BClFNO₃) is 214.0464 Da, with isotopic peaks distinguishing boron (¹⁰B vs. ¹¹B) .
What strategies enable the use of this compound in glucose-sensitive hydrogels for drug delivery?
Advanced Research Focus
Boronic acids form reversible complexes with polyols (e.g., glucose):
- Hydrogel Design : Incorporate the compound into polymers (e.g., poly(vinyl alcohol)) to create pH- and glucose-responsive networks. The 3-chloro-4-fluoro substituents enhance binding specificity .
- Competitive Displacement : Use competing polyols (e.g., sorbitol) to modulate gel swelling. The binding constant (Ka) can be quantified via fluorescence quenching .
How should researchers address contradictions between oxidation rates and diol affinity data in boronic ester studies?
Advanced Research Focus
Discrepancies arise due to competing hydrolysis and oxidation pathways:
- Experimental Controls : Pre-equilibrate boronic esters in aqueous buffer before adding H₂O₂ to isolate oxidation kinetics from hydrolysis .
- Kinetic Modeling : Use pseudo-first-order rate constants (kobs) to decouple contributions from ester hydrolysis and ROS-mediated oxidation .
- Cross-Validation : Compare oxidation rates with free boronic acids (e.g., 50% oxidation in 22 minutes for the free acid vs. 5 minutes for pinacol esters) to identify rate-limiting steps .
What are the challenges in synthesizing sterically hindered boronic acids like this compound?
Q. Advanced Research Focus
- Directed Lithiation : Use blocking groups (e.g., methoxycarbonyl) to direct borylation at the desired position. Avoid over-halogenation by controlling reaction stoichiometry .
- Purification : Separate boronic acid from dihydroxyboryl byproducts via biphasic extraction (water/toluene) or solid-phase transesterification .
- Yield Optimization : Microwave-assisted synthesis reduces side reactions (e.g., protodeboronation) compared to traditional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
